molecular formula C16H20N2O3S2 B6583569 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide CAS No. 1251595-75-1

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide

Cat. No. B6583569
CAS RN: 1251595-75-1
M. Wt: 352.5 g/mol
InChI Key: JBAKRYCYUYBXRO-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylphenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide (DMTEC) is an organic compound belonging to the sulfamoyl-thiophene-carboxamide family of compounds. It is an important building block for the synthesis of a variety of other compounds and has been used in a wide range of scientific research applications. DMTEC has been studied extensively and is known to have several biochemical and physiological effects.

Scientific Research Applications

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of its biochemical and physiological effects, and the development of new drugs. It has also been used in the synthesis of drugs such as thiophene-based anti-HIV agents, as well as in the development of new materials for use in medical imaging.

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide is not yet fully understood. However, it is known to interact with a variety of proteins and other molecules, and its biochemical and physiological effects are thought to be mediated through these interactions. In particular, 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide has been shown to interact with several enzymes involved in the metabolism of drugs, which suggests that it may play a role in drug metabolism and the regulation of drug levels in the body.
Biochemical and Physiological Effects
3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide has been shown to have several biochemical and physiological effects. In particular, it has been shown to inhibit the activity of several enzymes involved in drug metabolism, which suggests that it may play a role in regulating drug levels in the body. In addition, 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide has been found to have anti-inflammatory and antioxidant properties, as well as to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The use of 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide in lab experiments has several advantages. For example, it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a relatively safe compound, with few known side effects. However, there are also some limitations to using 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide in lab experiments. For example, its mechanism of action is not yet fully understood, and it is not clear how it interacts with other molecules or how it affects drug metabolism.

Future Directions

Given the potential of 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide as a research compound, there are a number of potential future directions for research. These include further studies into its mechanism of action, its potential applications in drug design, and its potential therapeutic uses. In addition, further studies into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic uses. Finally, further studies into its synthesis and the development of new methods for its synthesis could lead to new compounds with novel properties.

Synthesis Methods

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide can be synthesized through a variety of methods, including the reaction of 3-bromo-4-methylthiophene-2-carboxylic acid with ethylthiocyanate in the presence of an acid catalyst. This reaction yields a sulfamoyl-thiophene-carboxamide, which can be further reacted with 3,4-dimethylbenzaldehyde in the presence of a base catalyst to form 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide.

properties

IUPAC Name

3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-5-17-16(19)15-14(8-9-22-15)23(20,21)18(4)13-7-6-11(2)12(3)10-13/h6-10H,5H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAKRYCYUYBXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide

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